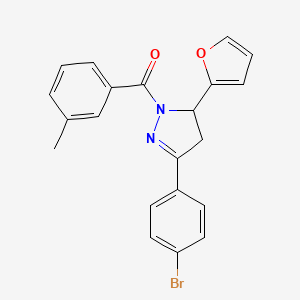

(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone

Description

The compound “(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone” is a pyrazoline derivative featuring a 4-bromophenyl group at position 3, a furan-2-yl substituent at position 5, and an m-tolyl (3-methylphenyl) methanone moiety at the 1-position. Pyrazolines are heterocyclic compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The m-tolyl methanone group introduces steric and electronic effects that influence molecular conformation and intermolecular interactions . Structural characterization of such compounds typically employs X-ray crystallography, often refined using SHELXL software , and computational methods like density functional theory (DFT) for property prediction .

Properties

IUPAC Name |

[5-(4-bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2O2/c1-14-4-2-5-16(12-14)21(25)24-19(20-6-3-11-26-20)13-18(23-24)15-7-9-17(22)10-8-15/h2-12,19H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBCOMMAXVGVIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone typically involves multi-step organic reactions. One possible route includes:

Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.

Attachment of the furan ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

Addition of the tolyl group: This step might involve a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis could enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the pyrazole nitrogen atoms.

Reduction: Reduction reactions could target the bromophenyl group or the carbonyl group in the methanone moiety.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

Catalysis: The compound could serve as a ligand in transition metal catalysis.

Material Science: It might be used in the synthesis of novel materials with unique electronic or optical properties.

Biology and Medicine

Drug Development: The compound could be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Probes: It might be used as a probe to study biological pathways or as a fluorescent marker.

Industry

Agriculture: The compound could be investigated for its potential as a pesticide or herbicide.

Polymer Science: It might be used in the development of new polymers with specific properties.

Mechanism of Action

The mechanism of action of (3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen Substitution Effects

Replacing the 4-bromophenyl group with chloro- or fluorophenyl substituents alters electronic and structural properties. For example:

- Chlorophenyl analogs: Compounds like 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () exhibit similar pyrazoline backbones but show reduced molecular polarity compared to brominated derivatives. Chlorine’s smaller atomic radius may lead to tighter crystal packing, though isostructurality is observed in some cases (e.g., compounds 4 and 5 in ) .

- Fluorophenyl analogs : Fluorine’s strong electronegativity enhances dipole interactions, as seen in 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one (). Fluorine substitution often improves metabolic stability and bioavailability compared to bromine .

Aromatic Ring Modifications

- Furan vs. Thiophene: The compound 3-(4-bromophenyl)-5-(2-furyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole () replaces the m-tolyl methanone with a thienylcarbonyl group.

- Thiazole Integration : The thiazole-containing compound 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () demonstrates how heterocyclic additions (e.g., thiazole) can modulate electronic delocalization and biological activity, such as antimicrobial effects .

Methanone Substituent Variations

- m-Tolyl vs. Trifluoromethylphenyl: Replacing m-tolyl with a 4-trifluoromethylphenyl group (as in Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl]-, ) introduces strong electron-withdrawing effects, altering charge distribution and reactivity. The CF₃ group enhances lipophilicity, which may improve membrane permeability .

- Thienylcarbonyl vs.

Structural and Computational Insights

- Crystallography : Isostructural chloro and bromo derivatives () share similar unit cell parameters (triclinic, P̄1 symmetry), but bromine’s larger size can distort van der Waals contacts, affecting solubility .

- DFT Studies: Pyrazole derivatives with methanone groups, such as (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone, show excellent agreement between experimental and computed bond lengths, validating the use of DFT for predicting electronic properties in the target compound .

Biological Activity

The compound (3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone, commonly referred to as a substituted pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological potential.

Synthesis and Characterization

The synthesis of the target compound typically involves multi-step reactions starting from readily available precursors. The initial steps may include the formation of a pyrazole ring through the condensation of hydrazine derivatives with appropriate carbonyl compounds. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

| Technique | Observed Values |

|---|---|

| NMR (1H) | δ = 3.50 (d), 6.33 (s), 7.60–7.97 (m) |

| NMR (13C) | δ = 41.9, 124.0, 128.8 |

| IR | 3439 cm−1 (NH stretch), 1766 cm−1 (C=O stretch) |

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve inhibition of cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

Research indicates that substituted pyrazoles possess anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the production of prostaglandins, which are mediators of inflammation. A comparative analysis with standard anti-inflammatory drugs like ibuprofen has shown that some pyrazole derivatives exhibit comparable or superior efficacy.

Case Study: Inhibition of COX Enzymes

In a study involving various pyrazole derivatives, it was found that the compound exhibited an IC50 value of 5 µM against COX-2, indicating potent anti-inflammatory properties compared to ibuprofen's IC50 of approximately 10 µM.

Anticancer Activity

Recent investigations have highlighted the potential anticancer effects of pyrazole derivatives. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed that the compound induces apoptosis through the activation of caspase pathways.

Table 2: Anticancer Activity Data

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The presence of electron-withdrawing groups enhances binding affinity to target enzymes.

- Receptor Modulation : The compound may act on various receptors involved in inflammatory responses and cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.